Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid is an organic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions. This compound is particularly valuable in the field of proteomics and peptide chemistry due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid typically involves the reaction of Fmoc-protected amino acids with pyridyl-containing reagents. One common method involves the treatment of an amine component with a silylating agent followed by an activated Fmoc-reagent under anhydrous conditions . This method ensures the protection of the amino group while allowing for subsequent reactions to occur without interference.
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid often employs solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The use of Fmoc protection allows for the selective deprotection of the amino group using a base such as piperidine, facilitating the coupling of subsequent amino acids.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized pyridyl derivatives, reduced amines, and substituted amino acids.
Scientific Research Applications
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the production of specialized peptides for various industrial processes
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid involves the protection of the amino group by the Fmoc group. During peptide synthesis, the Fmoc group is selectively removed using a base such as piperidine, allowing the free amino group to participate in coupling reactions. The pyridyl group can interact with various molecular targets, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-®-3-amino-3-(3-pyridyl)propionic acid
- Fmoc-®-3-amino-3-(4-pyridyl)propionic acid
Uniqueness
Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. The presence of the butyric acid moiety offers additional flexibility in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMDHZYUTBFELW-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.